2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid
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Overview
Description
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This structure is known for its high strain and three-dimensionality, making it an interesting subject for various scientific studies. The BCP motif has gained attention in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the bicyclo[1.1.1]pentane framework can be achieved through several methods:
Carbene Insertion: This involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are not extensively detailed in the literature.
Substitution: The BCP core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Radicals: Radical reactions are common, often involving hydrogen atom abstraction.
Nucleophiles: Nucleophilic additions are also prevalent, particularly in the formation of BCP boronates.
Major Products: The major products formed from these reactions typically include various substituted BCP derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid has several applications across different fields:
Mechanism of Action
The mechanism by which 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid exerts its effects is primarily through its structural properties. The high strain and three-dimensionality of the BCP core allow it to interact uniquely with molecular targets, potentially enhancing binding affinity and selectivity . The compound can also serve as a bioisostere, replacing other functional groups to improve the pharmacokinetic properties of drug candidates .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings.
Cubanes: Another highly strained, three-dimensional structure used in similar applications.
Higher Bicycloalkanes: These compounds share the three-dimensionality and strain characteristics of BCP derivatives.
Uniqueness: 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid stands out due to its specific substitution pattern, which can enhance its utility in drug discovery and materials science .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2,7(10)11)9-3-6(4-9)5-9/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
JLGCIQPDDSNAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C12CC(C1)C2 |
Origin of Product |
United States |
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